N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3/c1-25(2)18-9-7-17(8-10-18)20(26-11-13-28-14-12-26)15-24-22(27)16-29-21-6-4-3-5-19(21)23/h3-10,20H,11-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNVJTYZUWBZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 2-fluorophenoxyacetic acid under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Pharmacological Properties
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Research indicates that it possesses:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially useful in treating conditions like arthritis. Research on related compounds suggests they can significantly reduce inflammation markers in animal models .
- Analgesic Properties : Some studies have indicated that this compound may serve as an effective analgesic agent, reducing pain responses in experimental models. The mechanism appears to involve modulation of pain pathways, similar to known analgesics .
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells in vitro. The study reported an IC50 value indicating potent activity at low concentrations .
- Animal Model for Pain Relief : In an experimental model involving mice, the administration of the compound led to a marked decrease in pain response compared to control groups. The results suggest its potential as a novel analgesic agent .
Data Tables
The following table summarizes key findings related to the applications of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the dimethylamino group and morpholine ring may enhance its binding affinity and selectivity towards certain targets, while the fluorophenoxy group may contribute to its stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound shares key structural motifs with several analogs:
- Morpholine-containing analogs: 2-(4-Chlorophenoxy)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}acetamide (): Features a benzimidazole ring instead of the dimethylaminophenyl group. N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Substitutes the fluorophenoxy group with a thiazole ring. The thiazole’s electron-withdrawing nature may reduce lipophilicity compared to the target compound’s fluorophenoxy group .
- Fluorophenyl-containing analogs: N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (): Lacks the morpholine ring but includes a fluorophenyl group.
- Acetamide derivatives with aromatic substituents: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide (): Shares the phenoxy-acetamide core but incorporates a sulfonyl group and methoxy substituents. The sulfonyl group may improve water solubility, whereas the target compound’s dimethylamino group could enhance basicity and membrane penetration .
Key Observations :
- The target compound’s dimethylaminophenyl and morpholine groups may enhance solubility in polar solvents compared to tert-butyl-substituted analogs (e.g., 5g) .
- Fluorinated analogs (e.g., III-38) exhibit lower melting points, suggesting reduced crystallinity compared to non-fluorinated derivatives .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide, often referred to as a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed exploration of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Dimethylamino Group : Enhances lipophilicity, potentially improving membrane permeability.
- Morpholine Ring : Known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.
- Fluorophenoxy Moiety : Often associated with enhanced bioactivity and selectivity in receptor interactions.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Dimethylamino Substitution : Variations in the dimethylamino group have been shown to affect potency and selectivity against specific targets.
- Morpholine Modifications : Alterations in the morpholine ring can enhance or diminish the anti-inflammatory effects.
- Fluorophenoxy Variants : Different substitutions on the fluorophenoxy moiety can lead to variations in antibacterial efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies :
- Animal Models :
-
Toxicological Assessment :
- Toxicity studies indicated a favorable safety profile at therapeutic doses, although further investigations are required to fully understand its long-term effects and safety margins.
Data Summary
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-fluorophenoxy)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 2-(2-fluorophenoxy)acetic acid with a morpholine-containing amine intermediate. For example, in analogous acetamide syntheses (e.g., ), Na₂CO₃ is used as a base in CH₂Cl₂ with acetyl chloride for acetylation. Reaction optimization includes controlling stoichiometry (e.g., 0.263 mmol substrate with 0.793 mmol Na₂CO₃) and stepwise reagent addition to improve yield (58% in one case). Purification via silica gel chromatography (MeOH/CH₂Cl₂ gradients) and recrystallization (ethyl acetate) ensures ≥95% purity .
Q. How can structural characterization be performed to confirm the molecular identity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., δ 7.69 ppm for aromatic protons, δ 2.14 ppm for acetyl groups) and ESI/APCI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 347). X-ray crystallography (e.g., monoclinic system, a = 4.9179 Å, b = 23.592 Å) resolves crystal packing and hydrogen-bonding networks, as seen in structurally related acetamides .
Q. What spectroscopic techniques are suitable for analyzing electronic transitions or functional groups?
- Methodological Answer : FT-IR identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹). UV-Vis spectroscopy detects π→π* transitions in the aromatic fluorophenyl group (λmax ~270 nm). Computational studies (DFT) can validate experimental data by simulating vibrational frequencies and electronic distributions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, considering potential targets like enzymes or receptors?
- Methodological Answer : Adopt a split-plot design (as in ) to test variables like concentration, pH, and incubation time. For enzyme inhibition assays, use fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate) and measure IC₅₀ values. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs, leveraging the morpholine group’s hydrogen-bonding capacity .
Q. How should contradictory data in reaction yields or biological activity be analyzed?
- Methodological Answer : Conduct replicate experiments (n ≥ 4) with statistical tools (ANOVA, Tukey’s HSD) to identify outliers. For example, low yields in acetylation steps () may arise from incomplete reagent mixing—address this via sonication or dropwise addition. In bioassays, validate inconsistencies using orthogonal methods (e.g., SPR vs. ELISA) to rule out assay-specific artifacts .
Q. What strategies can resolve electronic or steric effects of substituents (e.g., fluorine, morpholine) on pharmacological properties?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing fluorine with chlorine or morpholine with piperazine). Use Hammett plots to correlate electronic parameters (σ) with activity. Computational tools (e.g., Gaussian 09) calculate frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing/donating effects .
Q. How can researchers mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer : Optimize solvent systems (e.g., ethyl acetate/hexane mixtures) and temperature gradients. For morpholine-containing analogs ( ), slow evaporation at 4°C produced monoclinic crystals (space group Cc). Additives like DMSO (5% v/v) can enhance crystal lattice stability .
Q. What computational methods are recommended to study the compound’s metabolic stability or toxicity?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity. Molecular dynamics simulations (GROMACS) model interactions with metabolic enzymes (e.g., cytochrome P450 3A4). Validate predictions with in vitro microsomal assays .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
